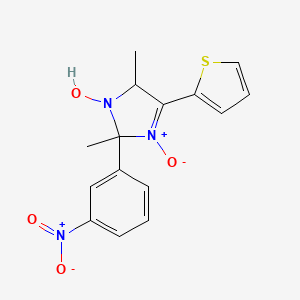![molecular formula C21H18ClN5O2S B11611839 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11611839.png)
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyquinazolinyl group, and a pyrimidinone core.
準備方法
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrimidinone core, the introduction of the chlorophenyl group, and the attachment of the methoxyquinazolinyl group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The chlorophenyl group can be oxidized to form chlorophenyl sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: Preliminary studies suggest it could have therapeutic potential for certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxyquinazolinyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds include other pyrimidinone derivatives with different substituents on the chlorophenyl and quinazolinyl groups. These compounds may have similar chemical properties but differ in their biological activity and potential applications. The unique combination of substituents in 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one makes it distinct and potentially more effective for certain applications.
特性
分子式 |
C21H18ClN5O2S |
|---|---|
分子量 |
439.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18ClN5O2S/c1-12-17-10-15(29-2)5-8-18(17)25-20(23-12)27-21-24-14(9-19(28)26-21)11-30-16-6-3-13(22)4-7-16/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28) |
InChIキー |
WBEJLEQBIGKWIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-amino-4,6-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11611756.png)
![2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11611757.png)
![2-[4-(dimethylamino)phenyl]-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate](/img/structure/B11611761.png)
![1-(butan-2-yl)-4-(4-butoxyphenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11611771.png)
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11611777.png)
![11-(3-methoxyphenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11611780.png)
![methyl 4-chloro-3-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11611782.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11611784.png)

![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11611796.png)
![3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611799.png)
![10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11611805.png)
![Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate](/img/structure/B11611812.png)
![4-butyl-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11611814.png)
